REACTION_CXSMILES
|
[OH:1][C:2]1([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C1C(=O)N([Br:25])C(=O)C1.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C.O>[Br:25][C:15]1[S:14][C:13]([C:2]2([OH:1])[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]2)=[N:17][CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
19.66 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
the oil was purified by flash chromatography on silica gel
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)C1(CCC(CC1)C(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 77 mmol | |
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |